3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide
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Overview
Description
This compound is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure analysis would require more specific information such as an X-ray crystallography study or NMR data. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the amide group (-CONH2) is typically reactive towards acids and bases, and can participate in hydrogen bonding .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound and its functional groups. These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has focused on innovative synthetic routes and structural characterizations. For instance, the synthesis of derivatives within the [1,2,4]triazolo[1,5-a]pyrimidine ring system, through condensation reactions, has been documented, highlighting methodologies that could be applicable to the synthesis of 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide. These synthetic strategies may involve cyclization reactions, highlighting moderate to high yields and the potential for structural diversification through oxidative processes (Yamazaki, 1981).
Biological Activity
Derivatives of [1,2,4]triazolo[4,3-a]pyrimidines have been investigated for their biological activities, including antibacterial and antitumor potentials. For example, novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activity against various microbial strains, suggesting that similar compounds could be explored for antimicrobial applications (Lahmidi et al., 2019). Additionally, compounds with the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core have exhibited strong antiproliferative activity against human tumor cell lines, indicating their potential in cancer research (Lauria et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-14(2)13-26-21(29)20-17(9-10-31-20)27-18(24-25-22(26)27)7-8-19(28)23-12-15-5-4-6-16(11-15)30-3/h4-6,9-11,14H,7-8,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKIKGOWAMZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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